2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4S/c1-14(2)12-24-17-11-15(9-10-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAKRUFJOCWRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This sulfonamide derivative features a unique molecular structure that may confer specific pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 481.41 g/mol. The presence of a bromine substituent and a sulfonamide group suggests enhanced reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25BrN2O4S |
| Molecular Weight | 481.41 g/mol |
| CAS Number | 921915-19-7 |
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in antimicrobial activity, while the oxazepin structure may influence its pharmacodynamics.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial synthesis or proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could affect signaling pathways relevant in neurological conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit similar effects against certain bacterial strains.
- Anticancer Properties : Emerging research has highlighted the potential cytotoxic effects of related compounds in cancer cell lines. For instance, studies have shown that oxazepin derivatives can induce apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity in Cancer Models :
- A study reported significant cytotoxic effects of oxazepin derivatives on breast cancer cell lines, suggesting that modifications to the oxazepin core can enhance anticancer activity .
- Antibacterial Efficacy :
- Research on sulfonamide derivatives indicates that structural modifications can lead to increased potency against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
